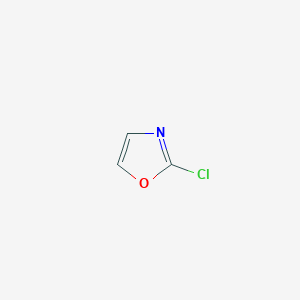
N-(1-methylcyclohexyl)acetamide
Overview
Description
“N-(1-methylcyclohexyl)acetamide” is a chemical compound with the CAS Number: 29138-63-4 . It has a molecular weight of 155.24 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H17NO . The InChI code for this compound is 1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, acetamides can participate in various reactions. For instance, they can undergo N-formylation and N-acylation in the presence of imidazole .Physical And Chemical Properties Analysis
“this compound” has a melting point of 84-85°C . It is stored at ambient temperature .Scientific Research Applications
Muscarinic Agonist Activity
N-(1-methylcyclohexyl)acetamide derivatives demonstrate potential in muscarinic agonist activity. Research involving substituted N-(silatran-1-ylmethyl)acetamides indicates their role as partial muscarinic agonists, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This suggests possible applications in treating conditions related to muscarinic receptors (Pukhalskaya et al., 2010).
Tyrosinase Inhibition
Bi-heterocyclic acetamides, including derivatives of this compound, have been studied for their tyrosinase inhibition properties, which is significant in managing melanogenesis-related disorders. These compounds have demonstrated potent inhibitory effects compared to standard treatments (Butt et al., 2019).
Opioid Kappa Agonists
Research into N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, closely related to this compound, has shown their potential as opioid kappa agonists. These compounds have been evaluated for their analgesic properties and show promise in pain management (Costello et al., 1991).
Crystal Structure Analysis
Studies on compounds like N,N'-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, related to this compound, have provided insights into their crystal structure. This knowledge is valuable for understanding the molecular interactions and stability of these compounds (Rani et al., 2015).
Synthetic Applications
This compound and its derivatives have been used in various synthetic applications. For instance, they have been employed in the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, showcasing their versatilityin organic synthesis (Murthy et al., 2016).
Stereoselective Synthesis
These compounds have been instrumental in the stereoselective synthesis of complex organic structures, such as cis and trans-fused 3a-aryloctahydroindoles. This highlights their role in advancing synthetic methodologies for producing stereospecific compounds (Saito et al., 2007).
Properties
IUPAC Name |
N-(1-methylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNVOLXHKFKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586383 | |
| Record name | N-(1-Methylcyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29138-63-4 | |
| Record name | N-(1-Methylcyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)




![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)


![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)


![3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1317314.png)


